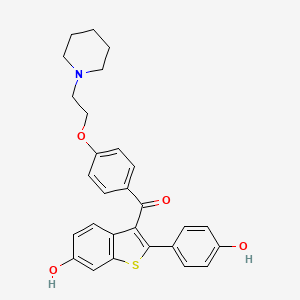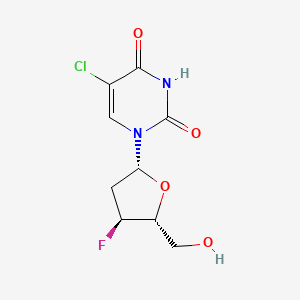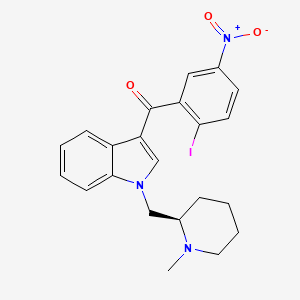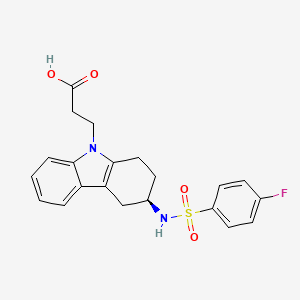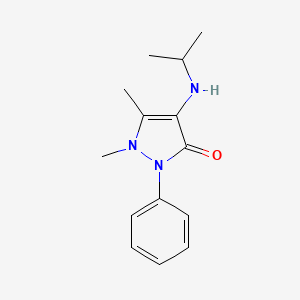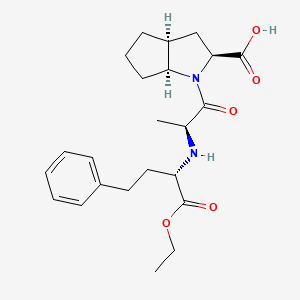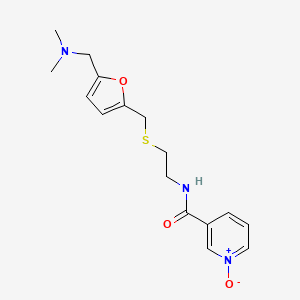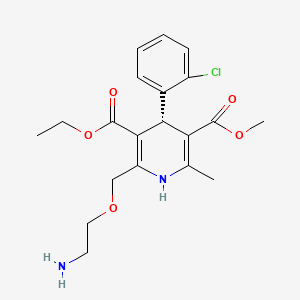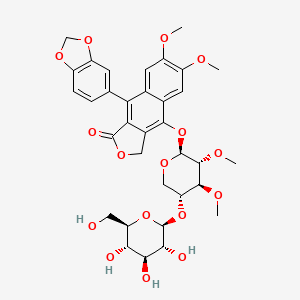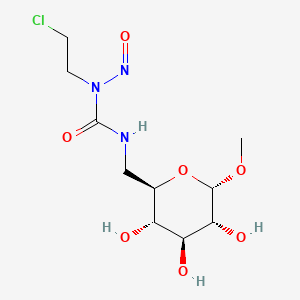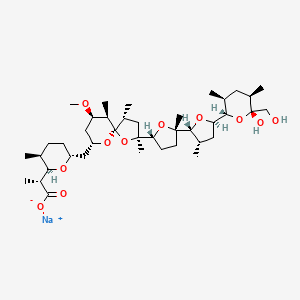
尼日利亚素钠盐
描述
Nigericin is an ionophore antibiotic isolated from Streptomyces hygroscopicus . It has been shown to suppress DNA synthesis in Ehrlich ascites carcinoma . Nigericin is insoluble in water, but soluble in methanol and chloroform . It is a polyether ionophore which catalyzes the electroneutral exchange of alkali metal (K+) for H+ (antiport) . It disrupts membrane potential and stimulates ATPase activity in mitochondria .
Synthesis Analysis
A new Nigericin analogue that has been chemically modified was synthesized through a fluorination process from the parent Nigericin . The fermentation process resulted in the highest yield of Nigericin (33% w/w) .Molecular Structure Analysis
The molecular structure of Nigericin has been determined by single crystal X-ray crystallography . The molecule is found to be similar to monensin, another antibiotic of similar properties . High resolution 1H-nmr spectral data confirm the close resemblance between the three-dimensional structure of Nigericin free acid and its Na±complex .Chemical Reactions Analysis
Nigericin produced from the strain DASNCL-29 demonstrated polymorphism in its crystal structure, i.e., monoclinic and orthorhombic crystal lattices when crystallised with methanol and hexane, respectively . Furthermore, Nigericin produced has been subjected to chemical modification by fluorination to enhance its efficacy .Physical And Chemical Properties Analysis
Nigericin sodium has a molecular formula of C40H67NaO11 and a molecular weight of 746.94 g/mol . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .科学研究应用
细胞凋亡和免疫反应研究
尼日利亚素钠盐是一种离子载体,可以破坏膜电位并改变pH值,从而导致细胞死亡。 这种特性使其可用于研究细胞凋亡(程序性细胞死亡)和免疫反应 .
线粒体功能分析
已知它通过催化钾离子(K+)与氢离子(H+)的交换来刺激线粒体中的ATP酶活性,从而影响线粒体膜电位 .
离子转运和膜电位破坏
尼日利亚素钠盐促进单价阳离子(特别是钾离子)跨膜转运,这可用于研究离子转运机制 .
分析化学应用
该化合物已用于分析方法(如HPLC-ELSD),用于定量检测具有类似多环聚醚结构或缺乏明显发色团的代谢物 .
抗生素性质
作为一种源于链霉菌的抗生素,尼日利亚素钠盐选择性地导致钾从线粒体膜中流出,这可在抗生素研究中加以利用 .
化学合成和修饰
作用机制
Target of Action
Nigericin sodium, also known as Nigericin sodium salt, is a polyether antibiotic produced by Streptomyces hygroscopicus . It primarily targets the ion transport system in cells . Specifically, it acts as an ionophore for H+ , K+ , and Pb2+ . It is also known to target the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .
Mode of Action
Nigericin sodium operates as an electroneutral K+/H+ antiporter . It facilitates the exchange of K+ ions for H+ ions across the cell membrane . This ion exchange disrupts the membrane potential and stimulates ATPase activity in mitochondria . In the context of the NLRP3 inflammasome, Nigericin sodium triggers the processing and release of the inflammatory cytokine IL-18 .
Biochemical Pathways
The primary biochemical pathway affected by Nigericin sodium is the potassium ion transport pathway . By facilitating the efflux of potassium ions, Nigericin sodium disrupts the ion balance within the cell, affecting various cellular processes . In the context of the immune response, Nigericin sodium activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is lipophilic, which allows it to cross cell membranes and exert its effects
Result of Action
The primary result of Nigericin sodium’s action is the disruption of ion balance within the cell, leading to changes in membrane potential and mitochondrial activity . In the immune response context, Nigericin sodium’s activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines, which can have various effects depending on the specific cellular and disease context .
Action Environment
The action of Nigericin sodium can be influenced by various environmental factors. For instance, the presence of certain ions in the cellular environment can affect the ion exchange activity of Nigericin sodium . Additionally, the compound’s lipophilic nature means that its activity could potentially be influenced by the lipid composition of cell membranes
安全和危害
未来方向
Fluorinated analogues of Nigericin have shown promising activity . In vitro cytotoxicity analysis of fluorinated analogues demonstrated tenfold lesser toxicity than the parent Nigericin . This is the first type of study where the fluorinated analogues of Nigericin showed very encouraging activity against Gram-negative organisms; moreover, they can be used as a candidate for treating many serious infections .
生化分析
Biochemical Properties
Nigericin sodium plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the exchange of potassium (K+) for hydrogen (H+) ions across biological membranes . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria . Nigericin sodium interacts with various biomolecules, including enzymes and proteins involved in ion transport and cellular metabolism. For instance, it has been shown to activate the NLRP3 inflammasome in human macrophages, leading to the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
Cellular Effects
Nigericin sodium exerts significant effects on various cell types and cellular processes. It disrupts membrane potential and induces changes in pH, leading to cell death . In human colorectal cancer cells, nigericin sodium has been shown to inhibit the Wnt/β-catenin signaling pathway, reducing tumor cell proliferation and inducing apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering ion gradients and membrane potential .
Molecular Mechanism
The molecular mechanism of nigericin sodium involves its function as an ionophore, facilitating the electroneutral exchange of K+ for H+ ions . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria, leading to changes in cellular energy metabolism . Nigericin sodium also activates the NLRP3 inflammasome by inducing potassium efflux, which is a key step in inflammasome activation . This activation leads to the cleavage of pro-IL-1β and the release of active IL-1β, contributing to the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nigericin sodium can change over time. The compound is relatively stable when stored at 4ºC in a lyophilized form, but its potency may decrease when in solution . Long-term exposure to nigericin sodium can lead to sustained activation of the NLRP3 inflammasome and prolonged inflammatory responses . Additionally, chemical modifications, such as fluorination, have been shown to enhance the efficacy and reduce the toxicity of nigericin sodium .
Dosage Effects in Animal Models
The effects of nigericin sodium vary with different dosages in animal models. At lower doses, it can effectively activate the NLRP3 inflammasome and induce inflammatory responses . Higher doses of nigericin sodium have been associated with toxicity in mammalian cells and animal models . For instance, high doses can lead to hepatotoxicity and other adverse effects . Therefore, careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
Nigericin sodium is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes and cofactors that regulate ion gradients and ATP synthesis . By disrupting membrane potential and stimulating ATPase activity, nigericin sodium affects metabolic flux and alters metabolite levels . Additionally, chemical modifications of nigericin sodium can influence its metabolic stability and efficacy .
Transport and Distribution
Nigericin sodium is transported and distributed within cells and tissues through its ionophore activity. It interacts with transporters and binding proteins that facilitate its movement across biological membranes . The compound’s lipophilic nature allows it to accumulate in cellular membranes, where it exerts its effects on ion transport and membrane potential . This distribution pattern is crucial for its role in modulating cellular processes and signaling pathways.
Subcellular Localization
The subcellular localization of nigericin sodium is primarily within cellular membranes, particularly the mitochondrial membrane . Its ionophore activity leads to the efflux of potassium ions from mitochondria, disrupting membrane potential and affecting mitochondrial function . This localization is essential for its role in modulating cellular energy metabolism and activating the NLRP3 inflammasome . Additionally, nigericin sodium may undergo post-translational modifications that influence its targeting to specific cellular compartments .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nigericin sodium involves the reaction of two key starting materials: Nigericin and sodium hydroxide. The reaction takes place in an aqueous solution and results in the formation of Nigericin sodium.", "Starting Materials": [ "Nigericin", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve Nigericin in water to form a clear solution.", "Step 2: Slowly add sodium hydroxide to the Nigericin solution while stirring.", "Step 3: Continue stirring the mixture for several hours until all of the Nigericin has reacted.", "Step 4: Filter the solution to remove any solid impurities.", "Step 5: Concentrate the solution under reduced pressure to remove excess water.", "Step 6: Crystallize the Nigericin sodium from the concentrated solution by cooling it slowly.", "Step 7: Collect the crystals by filtration and wash them with cold water.", "Step 8: Dry the Nigericin sodium crystals under vacuum to obtain the final product." ] } | |
CAS 编号 |
28643-80-3 |
分子式 |
C40H67NaO11 |
分子量 |
746.9 g/mol |
IUPAC 名称 |
sodium;2-[6-[[(2S,5R)-2-[(5S)-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |
InChI |
InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1 |
InChI 键 |
MOYOTUKECQMGHE-QQWZKJHFSA-M |
手性 SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C([C@@]3(O2)C(C[C@@](O3)(C)C4CC[C@@](O4)(C)C5C(CC(O5)C6C(CC([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] |
SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |
规范 SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |
外观 |
Solid powder |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Nigericin sodium; Azalomycin M; Helixin C; Polyetherin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




